![molecular formula C14H17ClN2O2 B7645132 2-chloro-N-[2-oxo-2-(piperidin-1-yl)ethyl]benzamide](/img/structure/B7645132.png)
2-chloro-N-[2-oxo-2-(piperidin-1-yl)ethyl]benzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-chloro-N-[2-oxo-2-(piperidin-1-yl)ethyl]benzamide is a chemical compound that belongs to the class of benzamides. It is also known as BAY 73-6691 or Riociguat. This compound has gained significant attention in scientific research due to its potential therapeutic applications.
Mechanism of Action
The mechanism of action of 2-chloro-N-[2-oxo-2-(piperidin-1-yl)ethyl]benzamide involves the stimulation of sGC, leading to the production of cyclic guanosine monophosphate (cGMP). cGMP is a secondary messenger that activates protein kinases, leading to vasodilation and smooth muscle relaxation. Riociguat also inhibits the degradation of cGMP by phosphodiesterase (PDE) enzymes, leading to increased cGMP levels and prolonged vasodilation.
Biochemical and Physiological Effects:
The biochemical and physiological effects of this compound are primarily related to its ability to stimulate sGC and increase cGMP levels. This leads to vasodilation, improved blood flow, and reduced vascular resistance. Riociguat has also been shown to improve exercise capacity, reduce symptoms of PAH and CTEPH, and improve overall quality of life in patients with these conditions.
Advantages and Limitations for Lab Experiments
The advantages of using 2-chloro-N-[2-oxo-2-(piperidin-1-yl)ethyl]benzamide in lab experiments include its potency and selectivity for sGC stimulation. Riociguat has also been shown to have a good safety profile and tolerability. However, the limitations of using this compound in lab experiments include its high cost and limited availability.
Future Directions
There are several future directions for the research and development of 2-chloro-N-[2-oxo-2-(piperidin-1-yl)ethyl]benzamide. One potential area of research is the use of Riociguat in the treatment of other cardiovascular diseases, such as heart failure and coronary artery disease. Another direction is the development of new sGC stimulators with improved potency and selectivity. Additionally, the use of Riociguat in combination with other drugs for the treatment of PAH and CTEPH is an area of ongoing research. Finally, the potential use of this compound in other therapeutic areas, such as cancer and neurodegenerative diseases, is an area of potential future investigation.
Synthesis Methods
The synthesis of 2-chloro-N-[2-oxo-2-(piperidin-1-yl)ethyl]benzamide involves the reaction of 2-amino-5-chlorobenzamide with 2-oxo-2-(piperidin-1-yl)acetic acid in the presence of a coupling agent such as N,N'-dicyclohexylcarbodiimide (DCC). The reaction yields the desired product as a white solid.
Scientific Research Applications
2-chloro-N-[2-oxo-2-(piperidin-1-yl)ethyl]benzamide has been extensively studied for its therapeutic potential in various diseases. It has been found to be a potent stimulator of soluble guanylate cyclase (sGC), an enzyme that plays a crucial role in the regulation of vascular tone and smooth muscle relaxation. Riociguat has been approved by the FDA for the treatment of pulmonary arterial hypertension (PAH) and chronic thromboembolic pulmonary hypertension (CTEPH).
properties
IUPAC Name |
2-chloro-N-(2-oxo-2-piperidin-1-ylethyl)benzamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H17ClN2O2/c15-12-7-3-2-6-11(12)14(19)16-10-13(18)17-8-4-1-5-9-17/h2-3,6-7H,1,4-5,8-10H2,(H,16,19) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GQSDCDUFBCLKOD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(CC1)C(=O)CNC(=O)C2=CC=CC=C2Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H17ClN2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
280.75 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

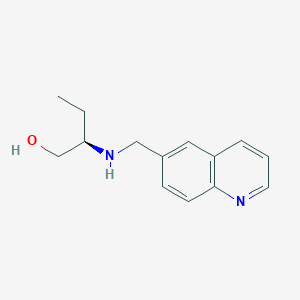
![1-[2-(2,5,6-Trimethylthieno[2,3-d]pyrimidin-4-yl)sulfanylacetyl]imidazolidin-2-one](/img/structure/B7645059.png)
![(2R)-1-[[3-(trifluoromethyl)phenyl]methylamino]propan-2-ol](/img/structure/B7645061.png)
![N-[(1S)-1-(4-fluorophenyl)ethyl]-1-(2-methylphenyl)methanesulfonamide](/img/structure/B7645067.png)
![(2S)-2-[(2-chloro-4-fluorophenyl)methylamino]butan-1-ol](/img/structure/B7645079.png)
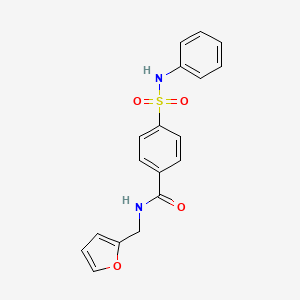
![4-[3-(2,3-Dimethoxyphenyl)propanoyl]piperazin-2-one](/img/structure/B7645089.png)
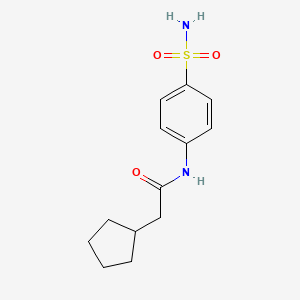
![N-[[(2S)-oxolan-2-yl]methyl]-3-phenylthiophene-2-carboxamide](/img/structure/B7645110.png)
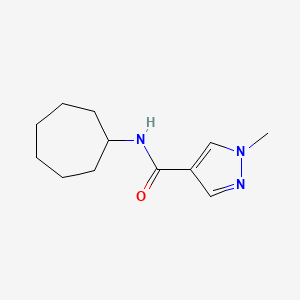
![3-methyl-N-[2-oxo-2-(piperidin-1-yl)ethyl]benzamide](/img/structure/B7645126.png)

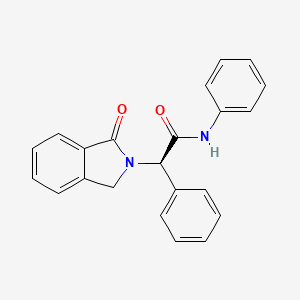
![ethyl 3-[6-fluoro-1,1-dioxido-2-(pyrrolidin-1-ylcarbonyl)-4H-1,4-benzothiazin-4-yl]benzoate](/img/structure/B7645153.png)